
(4-Methoxycarbonylphenyl)stibonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxycarbonylphenyl)stibonic acid is an organometallic compound that contains both organic and antimony components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylphenyl)stibonic acid typically involves the reaction of 4-methoxycarbonylphenylboronic acid with antimony reagents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxycarbonylphenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The phenyl ring in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts such as palladium or copper .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
(4-Methoxycarbonylphenyl)stibonic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-Methoxycarbonylphenyl)stibonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. The compound’s antimony component can also interact with cellular components, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in structure but contains boron instead of antimony.
4-Methoxycarbonylbenzeneboronic acid: Another boronic acid derivative with similar functional groups.
4-Methoxycarbonylphenylboronic acid methyl ester: A methyl ester derivative with comparable chemical properties.
Uniqueness
(4-Methoxycarbonylphenyl)stibonic acid is unique due to the presence of antimony, which imparts distinct chemical and biological properties compared to its boron-containing analogs. This uniqueness makes it valuable for specific applications where antimony’s reactivity and interactions are advantageous .
Eigenschaften
CAS-Nummer |
65275-98-1 |
|---|---|
Molekularformel |
C8H9O5Sb |
Molekulargewicht |
306.91 g/mol |
IUPAC-Name |
(4-methoxycarbonylphenyl)stibonic acid |
InChI |
InChI=1S/C8H7O2.2H2O.O.Sb/c1-10-8(9)7-5-3-2-4-6-7;;;;/h3-6H,1H3;2*1H2;;/q;;;;+2/p-2 |
InChI-Schlüssel |
DEIYWSNATMEEIA-UHFFFAOYSA-L |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)[Sb](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


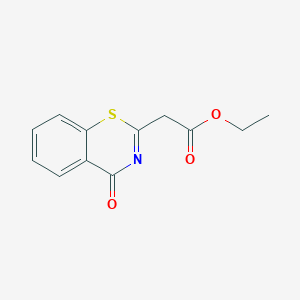


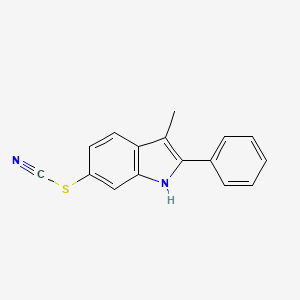

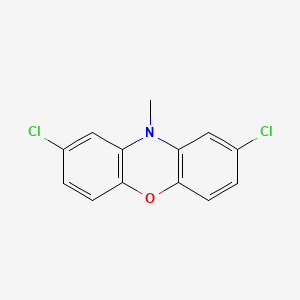
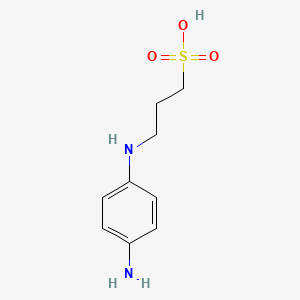
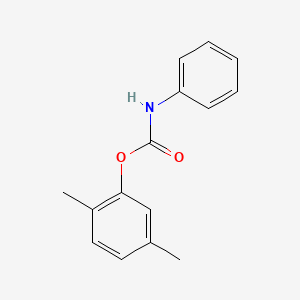
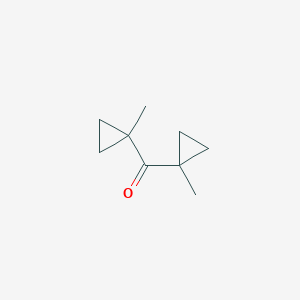
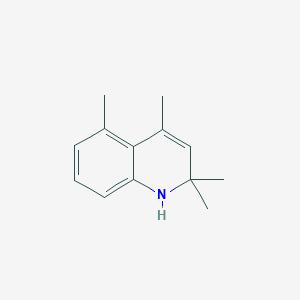
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
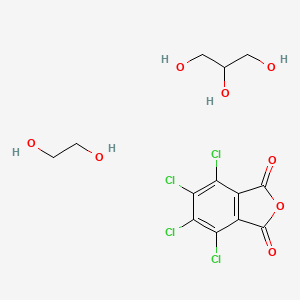

![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)
